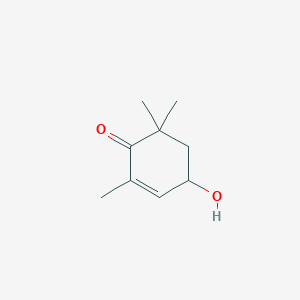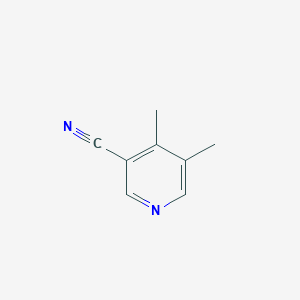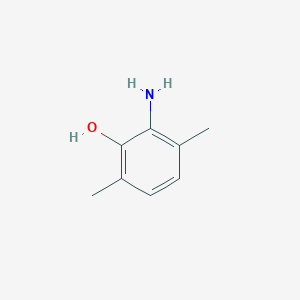
2-Amino-3,6-dimethylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-3,6-dimethylphenol, also known as ADMP, is a chemical compound that belongs to the class of aromatic amines. It is commonly used in the field of organic chemistry and biochemistry due to its unique properties and applications. The compound is synthesized through a specific method and has been the subject of various scientific research studies.
Mécanisme D'action
The mechanism of action of 2-Amino-3,6-dimethylphenol is still not fully understood. However, it is believed that the compound exerts its biological effects through various pathways, including the inhibition of oxidative stress, the modulation of inflammatory pathways, and the regulation of cellular signaling pathways. These mechanisms of action make the compound a promising candidate for the development of new therapeutic agents.
Effets Biochimiques Et Physiologiques
2-Amino-3,6-dimethylphenol has been found to have various biochemical and physiological effects. The compound has been shown to have antioxidant properties, which can help to protect cells from oxidative damage. It has also been found to have anti-inflammatory properties, which can help to reduce inflammation and prevent the development of chronic diseases. Additionally, the compound has been shown to have antimicrobial properties, which can help to prevent the growth of harmful bacteria and viruses.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-Amino-3,6-dimethylphenol in lab experiments is its unique properties and applications. The compound has been found to have various biological activities, making it a valuable tool in the field of biochemistry and pharmacology. Additionally, the synthesis method for the compound is relatively simple and efficient, making it easy to obtain for research purposes.
However, there are also some limitations to using 2-Amino-3,6-dimethylphenol in lab experiments. One of the main limitations is its potential toxicity. The compound has been found to be toxic in high doses, which can limit its use in certain experiments. Additionally, the compound may have variable effects depending on the specific cell type or organism being studied, which can make it difficult to interpret results.
Orientations Futures
There are numerous future directions for the study of 2-Amino-3,6-dimethylphenol. One potential direction is the development of new therapeutic agents based on the compound's unique properties and mechanisms of action. Additionally, further research is needed to fully understand the compound's biological effects and potential toxicity. This research could lead to the development of new methods for the synthesis and purification of the compound, as well as new applications for its use in various fields of science.
Conclusion:
In conclusion, 2-Amino-3,6-dimethylphenol is a valuable compound in the field of organic chemistry and biochemistry. Its unique properties and applications have made it a valuable tool in scientific research, particularly in the study of various diseases. The compound's synthesis method is relatively simple and efficient, making it easy to obtain for research purposes. However, there are also some limitations to using the compound in lab experiments, including its potential toxicity and variable effects. Overall, further research is needed to fully understand the compound's biological effects and potential applications.
Méthodes De Synthèse
The synthesis of 2-Amino-3,6-dimethylphenol is typically carried out through a chemical reaction between 2,6-dimethylphenol and nitrous acid. The reaction results in the formation of a diazonium salt, which is then treated with sodium sulfite to produce the final product, 2-Amino-3,6-dimethylphenol. This method has been used in numerous studies and has been found to be a reliable and efficient way to synthesize the compound.
Applications De Recherche Scientifique
2-Amino-3,6-dimethylphenol has been widely used in scientific research due to its unique properties and applications. The compound has been found to have various biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. These properties make it a valuable tool in the field of biochemistry and pharmacology. The compound has been used in various studies to investigate its potential therapeutic applications in the treatment of various diseases, including cancer, diabetes, and cardiovascular diseases.
Propriétés
Numéro CAS |
17672-23-0 |
|---|---|
Nom du produit |
2-Amino-3,6-dimethylphenol |
Formule moléculaire |
C8H11NO |
Poids moléculaire |
137.18 g/mol |
Nom IUPAC |
2-amino-3,6-dimethylphenol |
InChI |
InChI=1S/C8H11NO/c1-5-3-4-6(2)8(10)7(5)9/h3-4,10H,9H2,1-2H3 |
Clé InChI |
CAMQCQPKZNSFND-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C=C1)C)O)N |
SMILES canonique |
CC1=C(C(=C(C=C1)C)O)N |
Synonymes |
2-Amino-3,6-dimethylphenol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



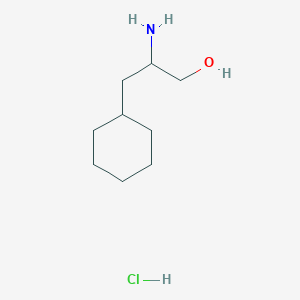
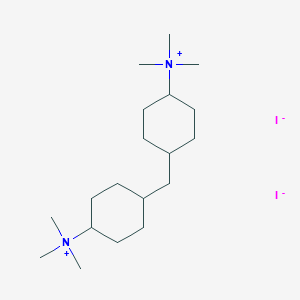
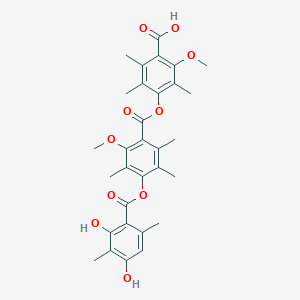

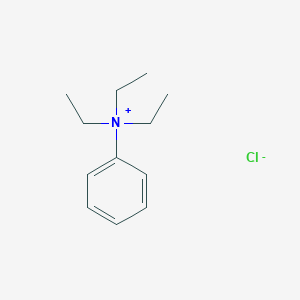
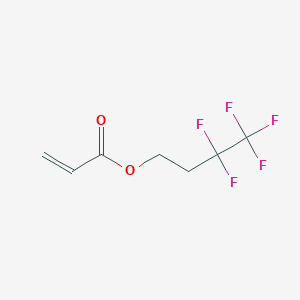
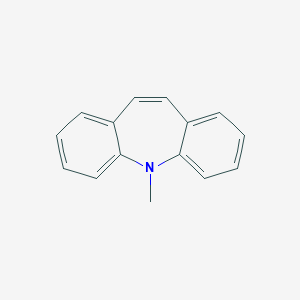
![4-[1-(1-Adamantyl)ethoxy]-4-oxobutanoic acid](/img/structure/B106377.png)
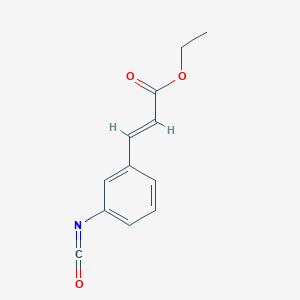
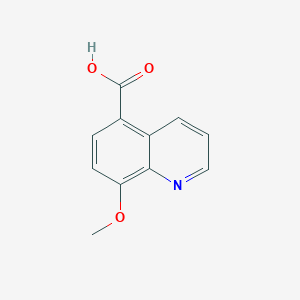
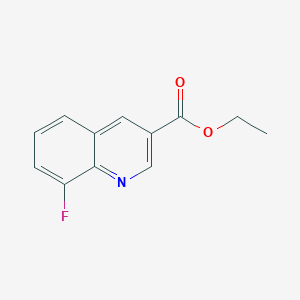
![2-(2-Ethoxyphenyl)-5,7-dimethylimidazo[5,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B106386.png)
